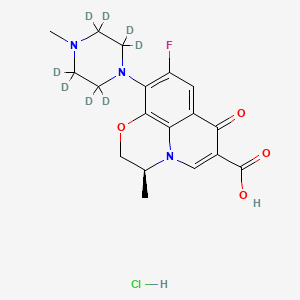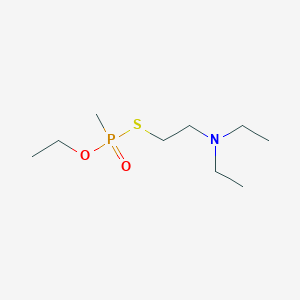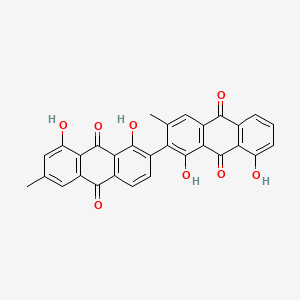
Microcarpin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microcarpin is a labdane diterpenoid isolated from the roots of Detarium microcarpum (Fabaceae). This compound is part of a group of secondary metabolites that have shown various biological activities, including antimicrobial properties .
準備方法
Microcarpin can be isolated from the ethanol/water (7:3) extract of the roots of Detarium microcarpum. The extraction process involves the use of ethanol and water in a 7:3 ratio, followed by chromatographic separation techniques to isolate the compound
化学反応の分析
Microcarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.
科学的研究の応用
Microcarpin has several scientific research applications:
Chemistry: Used as a reference compound in the study of labdane diterpenoids and their chemical properties.
Biology: Investigated for its antimicrobial properties, particularly against Salmonella strains.
Medicine: Potential use in developing antimicrobial agents due to its activity against pathogenic bacteria.
Industry: Limited industrial applications due to its specific natural source and extraction complexity.
作用機序
The mechanism of action of microcarpin involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential bacterial processes .
類似化合物との比較
Microcarpin is unique among labdane diterpenoids due to its specific structure and biological activity. Similar compounds include:
Microcarposide: Another labdane diterpenoid isolated from Detarium microcarpum with similar antimicrobial properties.
Rhinocerotinoic acid: A diterpenoid with antimicrobial activity, but differing in its chemical structure.
Ursolic acid: A triterpenoid with a broader range of biological activities, including anti-inflammatory and anticancer properties.
This compound stands out due to its specific antimicrobial activity against Salmonella strains, making it a valuable compound for further research in antimicrobial agents .
特性
CAS番号 |
51475-01-5 |
|---|---|
分子式 |
C30H18O8 |
分子量 |
506.5 g/mol |
IUPAC名 |
2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3 |
InChIキー |
QOZRWNKVSAJVDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


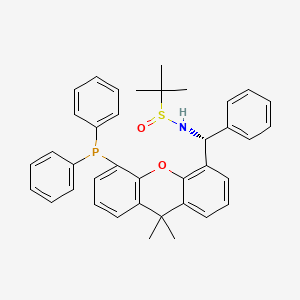

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

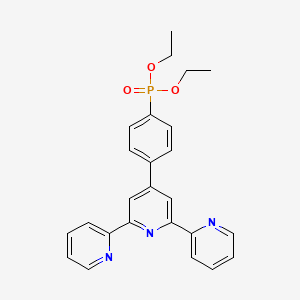

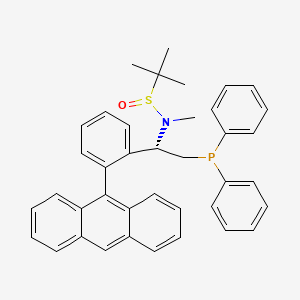
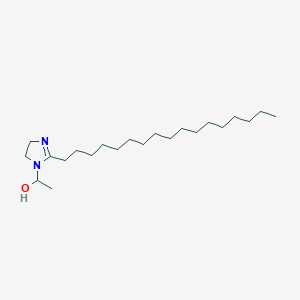
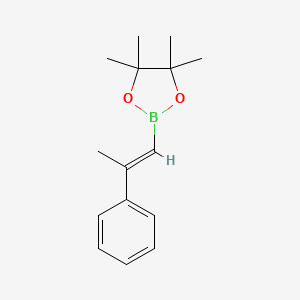
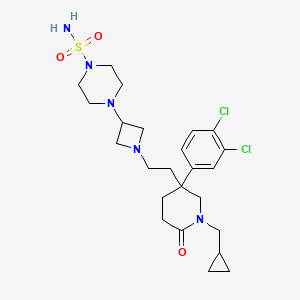
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
